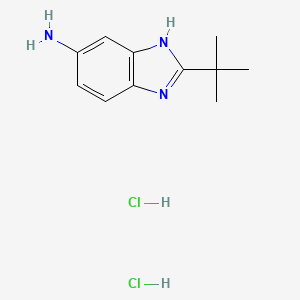

2-tert-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride

Description

Properties

IUPAC Name |

2-tert-butyl-3H-benzimidazol-5-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3.2ClH/c1-11(2,3)10-13-8-5-4-7(12)6-9(8)14-10;;/h4-6H,12H2,1-3H3,(H,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTIZGLXXFNHIOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=C(N1)C=C(C=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride typically involves the reaction of 2-tert-butyl-1H-benzimidazole with appropriate amine and hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may also include steps for purification and crystallization to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens or alkylating agents for substitution. The reaction conditions vary depending on the desired product but often include controlled temperature, pressure, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted benzimidazole derivatives.

Scientific Research Applications

2-tert-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is used in biochemical assays and as a probe for studying biological processes.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-tert-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Below is a comparative data table highlighting key differences among 2-tert-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride and related compounds:

Electronic and Reactivity Differences

Solubility and Aggregation Behavior

- The dihydrochloride salt form in all analogs improves aqueous solubility, but solubility varies with substituents. For example, the methoxy-containing derivative (C₁₃H₂₁Cl₂N₃O) exhibits hygroscopicity and pH-dependent solubility similar to capmatinib dihydrochloride, a non-chiral compound with polymorphism controlled during manufacturing .

Biological Activity

2-tert-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. With the molecular formula and a molecular weight of 225.72 g/mol, this compound features a benzodiazole ring which is known for its diverse biological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The unique structure of 2-tert-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride includes:

- A benzodiazole ring which is a common scaffold in many bioactive compounds.

- A tert-butyl group at the 2-position, which enhances lipophilicity and may influence biological interactions.

- An amine group at the 5-position that can participate in hydrogen bonding with biological targets.

Biological Activities

Preliminary studies have indicated several biological activities associated with this compound:

Antimicrobial Activity

Research has shown that benzodiazole derivatives exhibit antimicrobial properties. For instance, compounds similar to 2-tert-butyl-1H-1,3-benzodiazol-5-amine have been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects.

Anticancer Properties

The anticancer potential of benzodiazole derivatives is well-documented. Studies have indicated that these compounds can induce apoptosis in cancer cells through mechanisms such as:

- Inhibition of cell proliferation : Compounds similar to 2-tert-butyl-1H-1,3-benzodiazol-5-amine have shown IC50 values in the nanomolar range against various cancer cell lines.

- Modulation of signaling pathways : These compounds may affect pathways like ERK/MAPK and PI3K/AKT, leading to reduced tumor growth.

Neuroprotective Effects

Some studies suggest that benzodiazole derivatives may possess neuroprotective properties by modulating neurotransmitter levels or protecting neuronal cells from oxidative stress.

The exact mechanism of action for 2-tert-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride is still under investigation. However, it is hypothesized that it interacts with specific receptors or enzymes in biological systems. For example:

- Receptor Binding : The compound may bind to GABA receptors or other neurotransmitter receptors, influencing neuronal excitability.

- Enzyme Inhibition : It may inhibit certain kinases or phosphatases involved in critical signaling pathways.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Layek et al. (2019) | Investigated related benzodiazole derivatives showing significant cytotoxicity against MCF-7 and HCT116 cell lines. |

| MDPI Review (2018) | Highlighted the effectiveness of indazole-containing compounds in inducing apoptosis in breast cancer models. |

| Recent Advances (2023) | Discussed structure-activity relationships (SAR) indicating that modifications at specific positions enhance biological activity. |

Q & A

Q. What are the recommended synthetic routes for 2-tert-butyl-1H-1,3-benzodiazol-5-amine dihydrochloride, and how can reaction efficiency be improved?

- Methodological Answer : The synthesis typically involves substitution reactions using tert-butylamine derivatives and benzodiazole precursors. Key reagents include amines (e.g., tert-butylamine) in polar aprotic solvents like DMF or DMSO under controlled heating . To enhance efficiency, integrate computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error experimentation. Feedback loops combining experimental data with computational refinements can optimize conditions . Statistical design of experiments (DoE), such as factorial designs, minimizes experimental runs while evaluating variables like temperature, solvent polarity, and stoichiometry .

Q. How should researchers characterize the structural purity of this compound, and what analytical techniques are critical?

- Methodological Answer : Use high-resolution techniques:

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm tert-butyl group integration and benzodiazole ring substitution patterns.

- X-ray crystallography for absolute stereochemical confirmation (if crystallizable), referencing structural databases like Acta Crystallographica .

- LC-MS/MS to detect impurities and validate molecular ion peaks.

- Elemental analysis (C, H, N, Cl) to verify stoichiometry. Cross-reference computational IR/Raman spectra with experimental data for functional group validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow institutional Chemical Hygiene Plans, including:

- Waste segregation : Separate halogenated byproducts (e.g., chlorinated intermediates) for professional disposal .

- Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and closed-system transfers to minimize inhalation/contact risks.

- Pre-experiment training : Mandatory safety exams (100% score required) covering emergency procedures for spills, fires, or exposure .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD) predict the reactivity and stability of this compound in catalytic or biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. Use solvent models (e.g., PCM) to simulate aqueous/organic environments .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to assess binding affinities. Tools like COMSOL Multiphysics enable multi-physics coupling (e.g., diffusion-reaction dynamics) .

- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal catalysts or degradation pathways .

Q. What experimental strategies resolve contradictions in observed vs. theoretical data (e.g., unexpected byproducts or kinetic anomalies)?

- Methodological Answer :

- Mechanistic Re-evaluation : Use isotopic labeling (e.g., ²H/¹³C) to track atom migration in unexpected pathways.

- In-situ Monitoring : Employ techniques like ReactIR or HPLC-MS to capture transient intermediates.

- Theoretical Alignment : Reconcile discrepancies by refining computational models (e.g., adjusting solvation parameters or transition state barriers) .

- Peer Validation : Compare results with independent labs or open-access databases (e.g., PubChem) to rule out instrumental errors .

Q. How can researchers optimize large-scale synthesis while maintaining environmental compliance?

- Methodological Answer :

- Green Chemistry Metrics : Apply E-factor (kg waste/kg product) and Atom Economy calculations to minimize solvent use and hazardous byproducts.

- Membrane Separation Technologies : Replace traditional distillation with nanofiltration for energy-efficient purification .

- Life Cycle Assessment (LCA) : Model environmental impacts of alternative routes (e.g., biocatalytic vs. chemical synthesis) using AI-driven tools .

Data Management & Theoretical Frameworks

Q. What methodologies ensure robust data integrity and reproducibility in studies involving this compound?

- Methodological Answer :

- Electronic Lab Notebooks (ELNs) : Use standardized templates for reaction conditions, metadata, and raw data storage.

- Blockchain Timestamping : Immutably record experimental timelines to prevent data tampering .

- Open Science Platforms : Share synthetic protocols on repositories like Zenodo or Figshare for peer validation .

Q. How should theoretical frameworks guide hypothesis formulation for this compound’s novel applications (e.g., drug discovery or material science)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Correlate tert-butyl substituent effects (e.g., steric bulk, electron-donating capacity) with biological activity or material properties.

- Interdisciplinary Models : Combine chemical kinetics with systems biology or materials informatics to identify cross-domain applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.